Somatotropin (176-191) is classified as a peptide hormone fragment. It is synthesized through chemical methods and is primarily used in research settings rather than for direct therapeutic applications in humans. The molecular weight of this peptide is approximately 1815.1 Daltons, which positions it within the category of small peptides used in various biological studies .
The synthesis of Somatotropin (176-191) can be achieved through solid-phase peptide synthesis, a widely used method that allows for the stepwise assembly of amino acids. This technique involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized peptide .
The molecular structure of Somatotropin (176-191) consists of a specific sequence of amino acids that contributes to its biological activity. The sequence is as follows: YLRIVQCRSVEGSCGF. This fragment retains essential structural features that allow it to interact with specific receptors involved in metabolic processes.
The three-dimensional structure can be modeled using computational tools such as PEP-FOLD3.5, which predicts conformations based on known structural motifs. The structural analysis reveals that this peptide maintains a helical conformation, crucial for its interaction with target proteins .
Somatotropin (176-191) undergoes various biochemical reactions that facilitate its biological activities:
In silico studies have demonstrated that Somatotropin (176-191) enhances doxorubicin's binding to breast cancer receptors, thereby improving therapeutic efficacy against cancer cells .
Somatotropin (176-191) exerts its effects primarily through interactions with growth hormone receptors and other related proteins involved in metabolic regulation. The mechanism involves:
Research indicates that this fragment's action is similar to that of intact human growth hormone but without some of the undesirable side effects associated with full-length hormones .
Relevant data suggest that the compound retains stability under physiological conditions, making it suitable for various research applications .
Somatotropin (176-191) has several scientific applications:
The systematic study of hGH fragmentation began in the 1980s to isolate functional domains responsible for its diverse physiological actions. Early proteolysis experiments revealed that enzymatic cleavage of full-length hGH (191 amino acids) yielded discrete fragments with distinct activities. Researchers identified residues 176–191 as a region critical for lipid metabolism through in vitro and in vivo studies:
Table 1: Key Historical Milestones in hGH Fragmentation Research
Year | Study | Key Finding |
---|---|---|
1982 | Ma et al. | Identified C-terminal peptides (incl. 176–191) as mediators of hyperglycemia and lipolysis [9] |
2001 | Heffernan et al. | Demonstrated Frag 176–191 reduces adiposity in obese mice via β3-AR upregulation [7] |
2013 | Stier et al. | Confirmed safety profile in humans with no impact on glucose/IGF-1 levels [4] |
2022 | Habibullah et al. | Applied fragment in dual-loaded nanoparticles for breast cancer targeting [1] [8] |
The 176–191 fragment embodies a structurally autonomous domain within hGH, optimized for receptor-specific interactions:
Structural Features:
Functional Mechanisms:
Full-length hGH’s pleiotropic effects—including uncontrolled tissue growth, hyperglycemia, and cancer risk—limit its therapeutic utility. Frag 176–191 circumvents these issues through inherent selectivity:
Advantages Over Full-Length hGH:
Emerging Therapeutic Applications:
Table 2: Functional Comparison of Full-Length hGH vs. Frag 176–191
Property | Full-Length hGH | Frag 176–191 |
---|---|---|
Amino Acid Length | 191 aa | 16 aa |
IGF-1 Induction | Yes (systemic) | No |
Lipolytic Activity | Moderate | High (12.5x enhanced) |
Cell Proliferation | Promotes growth | No mitogenic effect |
Glucose Homeostasis | Insulin resistance risk | Improves insulin sensitivity |
Therapeutic Window | Narrow (acromegaly risk) | Broad |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: